(2-hydroxy-8-methylquinolin-3-yl)methyl furan-2-carboxylate
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Description
“(2-hydroxy-8-methylquinolin-3-yl)methyl furan-2-carboxylate” is a complex organic compound that contains a quinoline ring and a furan ring. The quinoline ring is substituted with a hydroxy group at the 2nd position and a methyl group at the 8th position. The furan ring is attached to the quinoline ring through a methylene bridge and is substituted with a carboxylate group .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings . The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo a variety of chemical reactions . These include reactions with various reagents to form new bonds, functionalize the quinoline ring, or create fused ring systems .Future Directions
The future directions for research on “(2-hydroxy-8-methylquinolin-3-yl)methyl furan-2-carboxylate” and similar compounds likely involve further exploration of their synthesis, reactivity, and biological activity . This could include the development of new synthetic methods, the discovery of new reactions, and the investigation of new biological targets .
Properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10-4-2-5-11-8-12(15(18)17-14(10)11)9-21-16(19)13-6-3-7-20-13/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOHHTVBWPDBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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